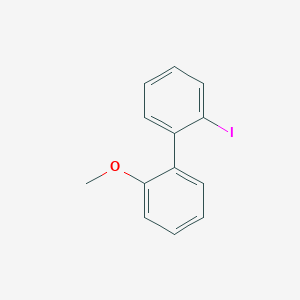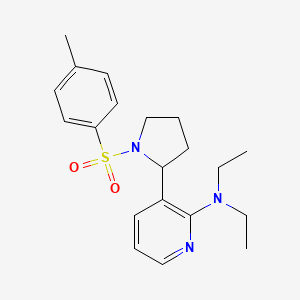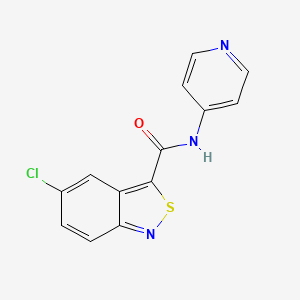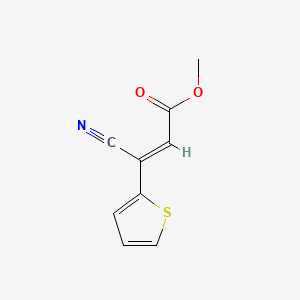
2-Propenoic acid, 3-cyano-3-(2-thienyl)-, methyl ester, (2E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 3-cyano-3-(2-thienyl)-, methyl ester, (2E)- is a chemical compound with the molecular formula C9H7NO2S and a molecular weight of 193.22 g/mol . . This compound is characterized by the presence of a cyano group and a thienyl group attached to a propenoic acid ester.
Preparation Methods
The synthesis of 2-Propenoic acid, 3-cyano-3-(2-thienyl)-, methyl ester, (2E)- typically involves the reaction of 2-thiophenecarboxaldehyde with malononitrile in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
2-Propenoic acid, 3-cyano-3-(2-thienyl)-, methyl ester, (2E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-cyano-3-(2-thienyl)-, methyl ester, (2E)- involves its interaction with specific molecular targets and pathways. The cyano group and thienyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar compounds to 2-Propenoic acid, 3-cyano-3-(2-thienyl)-, methyl ester, (2E)- include:
Methyl 3-cyano-3-(phenyl)acrylate: Similar structure but with a phenyl group instead of a thienyl group.
Ethyl 3-cyano-3-(2-thienyl)acrylate: Similar structure but with an ethyl ester instead of a methyl ester.
2-Propenoic acid, 3-cyano-3-(2-furyl)-, methyl ester: Similar structure but with a furyl group instead of a thienyl group. The uniqueness of 2-Propenoic acid, 3-cyano-3-(2-thienyl)-, methyl ester, (2E)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7NO2S |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
methyl (E)-3-cyano-3-thiophen-2-ylprop-2-enoate |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)5-7(6-10)8-3-2-4-13-8/h2-5H,1H3/b7-5+ |
InChI Key |
OYQHQTBZUGGDGA-FNORWQNLSA-N |
Isomeric SMILES |
COC(=O)/C=C(\C#N)/C1=CC=CS1 |
Canonical SMILES |
COC(=O)C=C(C#N)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


palladium(II) dichloromethane](/img/structure/B15061646.png)
![[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B15061654.png)
![tert-butyl (1S,5R,6R)-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15061664.png)
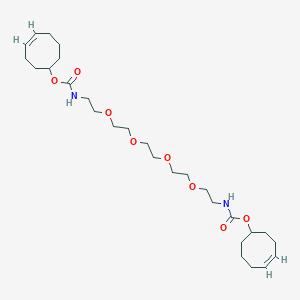

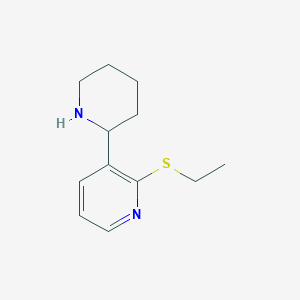

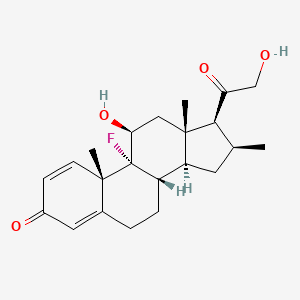
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B15061699.png)

